Cas no 2171195-70-1 (2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutyl}acetic acid)

2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutyl}acetic acid is a specialized Fmoc-protected amino acid derivative featuring a cyclobutyl backbone with a carboxylic acid functional group. Its key structural attributes include a chiral center (S-configuration) and a sterically hindered 4-methylpentanamide moiety, making it valuable for peptide synthesis and medicinal chemistry applications. The Fmoc group ensures orthogonal protection for solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The cyclobutyl ring introduces conformational rigidity, which can enhance binding affinity in target interactions. This compound is particularly useful in the design of constrained peptides and peptidomimetics, offering precise control over molecular geometry and stability. Its high purity and well-defined stereochemistry ensure reproducibility in research and development settings.
2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutyl}acetic acid structure
2171195-70-1 structure
商品名:2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutyl}acetic acid
CAS番号:2171195-70-1
MF:C27H32N2O5
メガワット:464.553387641907
CID:5861893
PubChem ID:165510376

2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutyl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutyl}acetic acid
    • 2-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutyl}acetic acid
    • EN300-1559079
    • 2171195-70-1
    • インチ: 1S/C27H32N2O5/c1-16(2)11-24(26(32)28-18-12-17(13-18)14-25(30)31)29-27(33)34-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,16-18,23-24H,11-15H2,1-2H3,(H,28,32)(H,29,33)(H,30,31)/t17?,18?,24-/m0/s1
    • InChIKey: VZOGUKXAXUVKRL-XCNDVJPKSA-N
    • ほほえんだ: O=C([C@H](CC(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1CC(CC(=O)O)C1

計算された属性

  • せいみつぶんしりょう: 464.23112213g/mol
  • どういたいしつりょう: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 10
  • 複雑さ: 713
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.4

2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutyl}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1559079-2500mg
2-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutyl}acetic acid
2171195-70-1
2500mg
$2071.0 2023-09-25
Enamine
EN300-1559079-500mg
2-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutyl}acetic acid
2171195-70-1
500mg
$1014.0 2023-09-25
Enamine
EN300-1559079-1.0g
2-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutyl}acetic acid
2171195-70-1
1g
$0.0 2023-06-05
Enamine
EN300-1559079-250mg
2-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutyl}acetic acid
2171195-70-1
250mg
$972.0 2023-09-25
Enamine
EN300-1559079-10000mg
2-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutyl}acetic acid
2171195-70-1
10000mg
$4545.0 2023-09-25
Enamine
EN300-1559079-1000mg
2-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutyl}acetic acid
2171195-70-1
1000mg
$1057.0 2023-09-25
Enamine
EN300-1559079-5000mg
2-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutyl}acetic acid
2171195-70-1
5000mg
$3065.0 2023-09-25
Enamine
EN300-1559079-100mg
2-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutyl}acetic acid
2171195-70-1
100mg
$930.0 2023-09-25
Enamine
EN300-1559079-50mg
2-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclobutyl}acetic acid
2171195-70-1
50mg
$888.0 2023-09-25

2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutyl}acetic acid 関連文献

2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutyl}acetic acidに関する追加情報

Introduction to 2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutyl}acetic Acid (CAS No. 2171195-70-1)

2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutyl}acetic acid, identified by its CAS number 2171195-70-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its complex structural architecture, which includes a cyclobutyl ring, an amino acid derivative, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these structural motifs not only makes it a subject of interest for synthetic chemists but also positions it as a potential candidate for various biological applications.

The synthesis of 2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutyl}acetic acid involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The incorporation of the Fmoc group is particularly critical, as it serves as a protective moiety for the amino group during peptide synthesis. This protective group is later removed under specific conditions to reveal the free amino acid, which can then be further functionalized or used in subsequent reactions.

The cyclobutyl ring in the molecular structure contributes to the rigidity of the compound, which can be advantageous in terms of binding affinity and stability. Such structural features are often exploited in drug design to enhance interactions with biological targets. Recent studies have highlighted the importance of cyclic compounds in developing novel therapeutic agents due to their ability to mimic natural biomolecules and exhibit improved pharmacokinetic properties.

In the context of pharmaceutical research, CAS No. 2171195-70-1 has been explored for its potential applications in medicinal chemistry. The fluorenylmethoxycarbonyl moiety is particularly noteworthy, as it is widely used in peptide synthesis and proteomics research. The combination of this group with an amino acid derivative suggests that this compound could serve as a building block for more complex peptides or peptidomimetics. These derivatives are of great interest because they can mimic the bioactivity of natural peptides while offering improved stability and pharmacological profiles.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. By leveraging molecular modeling techniques, scientists can simulate how 2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutyl}acetic acid interacts with biological targets such as enzymes or receptors. These simulations can guide experimental design and help identify promising leads for drug development.

The stereochemistry of the compound, particularly the (2S) configuration at the chiral center, is another critical aspect that influences its biological properties. Chiral molecules often exhibit different activities depending on their configuration, making stereochemical control essential in pharmaceutical synthesis. The presence of this specific stereochemical feature suggests that CAS No. 2171195-70-1 may exhibit unique biological effects compared to its enantiomers.

Current research in medicinal chemistry emphasizes the development of targeted therapies with minimal side effects. Compounds like 2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutyl}acetic acid are being investigated for their potential to interact selectively with disease-causing targets. The structural complexity of this molecule allows for fine-tuning its properties to optimize binding affinity and selectivity.

The role of fluorinated compounds in drug development cannot be overstated. The fluorenylmethoxycarbonyl group not only protects the amino group during synthetic procedures but also enhances the metabolic stability of derived peptides. This property is particularly valuable in designing long-acting therapeutics that require prolonged circulation time in the bloodstream.

In conclusion, CAS No. 2171195-70-1 represents a promising compound in pharmaceutical research due to its intricate structure and versatile functional groups. Its potential applications in drug design, coupled with recent advancements in computational biology and synthetic chemistry, make it a subject worthy of further investigation. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, compounds like 2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutyl}acetic acid are likely to play a significant role in shaping the future of medicine.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.